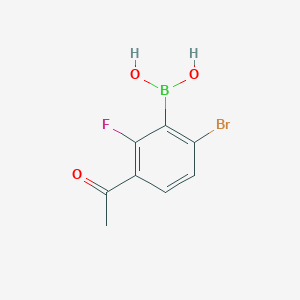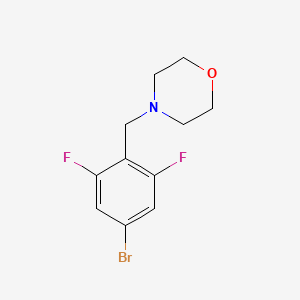
4-(4-Bromo-2,6-difluorobenzyl)morpholine
Übersicht
Beschreibung
4-(4-Bromo-2,6-difluorobenzyl)morpholine (4-Br-2,6-DFBM) is an organobromine compound containing a morpholine moiety. It has been studied for its potential applications in various scientific fields, including medicinal chemistry and synthetic organic chemistry. The compound has been found to have interesting properties, such as low volatility and good solubility in organic solvents, which makes it a promising material for various applications.
Wissenschaftliche Forschungsanwendungen
Cellular Antioxidant Effects of Bromophenols
- Bromophenols isolated from red algae, Vertebrata lanosa, have demonstrated potent antioxidant activity through cellular assays. These compounds show promise in protecting cells against oxidative stress, which is a key factor in various diseases including cancer and neurodegenerative disorders (Olsen et al., 2013).
Synthesis and Antibacterial Study of Morpholine Derivatives
- A series of morpholine derivatives have been synthesized and tested for their antibacterial properties, demonstrating good inhibitory action against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2016).
Antioxidant Properties of Bromophenols
- Research on the synthesis and antioxidant properties of dibromophenol derivatives has highlighted their effective radical scavenging abilities. These compounds, with significant antioxidant power, could be explored for their potential in pharmaceutical applications (Çetinkaya et al., 2012).
Novel Synthesis Approaches Involving Morpholine
- Studies on the synthesis of various compounds, including those with morpholine derivatives, have provided new methodologies for creating molecules with potential therapeutic applications. For instance, morpholine derivatives have been synthesized as intermediates for anticoagulant drugs, indicating their importance in medicinal chemistry (Lingyan et al., 2011).
Photomediated Gene Activation
- Innovative techniques using caged RNA/DNA in zebrafish embryos have utilized photolabile groups for temporal and spatial control of gene activation. This approach, which involves the use of morpholine-modified oligonucleotides, opens new avenues for research in gene therapy and developmental biology (Ando et al., 2001).
Eigenschaften
IUPAC Name |
4-[(4-bromo-2,6-difluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-8-5-10(13)9(11(14)6-8)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXXUBUNRAGOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

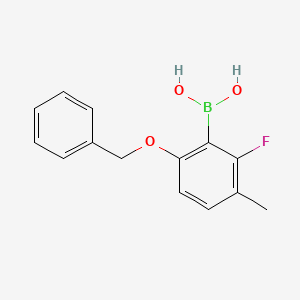

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
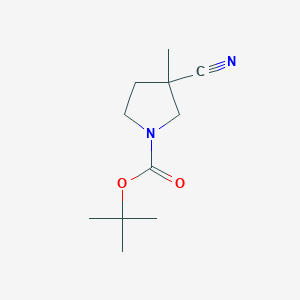
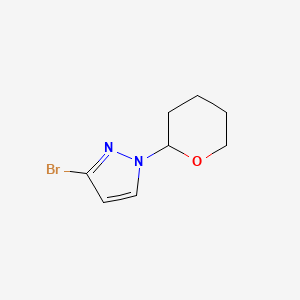
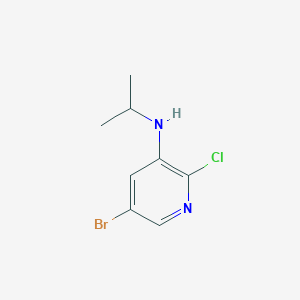
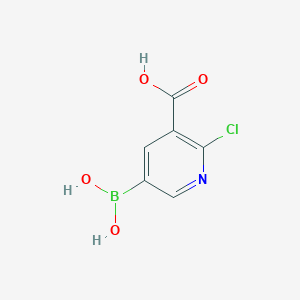
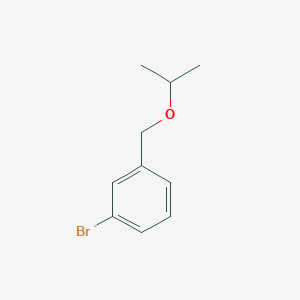

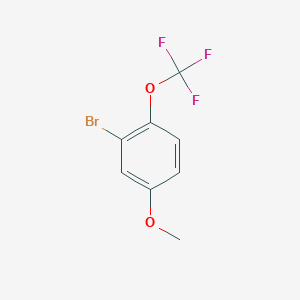

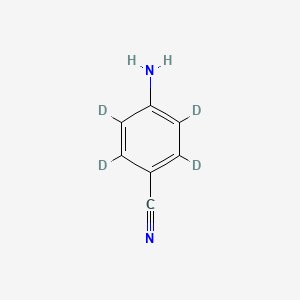
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
